6-Benzyl-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Benzyl-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of 6-Benzyl-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which could explain its potential use as an anti-inflammatory agent.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-Benzyl-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been extensively studied. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antibacterial and antifungal properties. Additionally, this compound has been shown to have low toxicity, making it a promising candidate for further study.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-Benzyl-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its ease of synthesis, low toxicity, and potential applications in various fields. However, the limitations of using this compound include its limited solubility in aqueous solutions, which could make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 6-Benzyl-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is to further study its potential use as an anti-cancer agent, particularly in combination with other chemotherapy drugs. Additionally, this compound could be further studied for its potential use as an anti-inflammatory agent, and its antibacterial and antifungal properties could also be explored further. Finally, future studies could focus on improving the solubility of this compound in aqueous solutions, which could expand its potential applications in lab experiments.
Synthesemethoden
The synthesis of 6-Benzyl-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-methylbenzyl amine, benzyl isothiocyanate, and 2-amino-5-benzyl-1,3,4-thiadiazole in the presence of a base. The reaction takes place at room temperature and yields the desired compound in good yield.
Wissenschaftliche Forschungsanwendungen
6-Benzyl-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in inhibiting the growth of cancer cells, and it has also been studied for its potential use as an anti-inflammatory agent. Additionally, this compound has been studied for its potential use as an antibacterial and antifungal agent.
Eigenschaften
Molekularformel |
C18H16N4S |
---|---|
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
6-benzyl-3-[(2-methylphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H16N4S/c1-13-7-5-6-10-15(13)12-16-19-20-18-22(16)21-17(23-18)11-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3 |
InChI-Schlüssel |
NVVLVVHXNDDPOV-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CC2=NN=C3N2N=C(S3)CC4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC=CC=C1CC2=NN=C3N2N=C(S3)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.